molecular formula C10H15BrN2 B13251391 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B13251391
M. Wt: 243.14 g/mol
InChI Key: TXAMIJWNMBCRAU-UHFFFAOYSA-N
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Description

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole is a bicyclic pyrazole derivative characterized by a fused cyclopentane ring and substituents including a bromine atom at position 3 and a bulky tert-butyl group at position 2. Its IUPAC name reflects the saturation of the bicyclic system (2H,4H,5H,6H), indicating partial hydrogenation of the cyclopentane ring .

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

3-bromo-2-tert-butyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C10H15BrN2/c1-10(2,3)13-9(11)7-5-4-6-8(7)12-13/h4-6H2,1-3H3

InChI Key

TXAMIJWNMBCRAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CCCC2=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the bromination of a precursor compound, such as 2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole.

Scientific Research Applications

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Analytical and Spectroscopic Comparisons

  • NMR : The target compound’s tert-butyl group would produce a characteristic singlet near δ 1.2–1.4 ppm (9H), while the bromine’s deshielding effect might shift adjacent proton signals upfield .
  • Mass Spectrometry: Bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) distinguishes it from non-halogenated analogs (e.g., Example 5.23 with m/z 381 [M+H]+ ).
  • IR Spectroscopy : Bromine in the target compound may lack strong absorption bands, unlike C-Br stretches (~500–600 cm⁻¹) in simpler brominated triazoles .

Biological Activity

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole
  • Molecular Formula : C11H14BrN3
  • Molecular Weight : 269.15 g/mol

The compound features a cyclopentane ring fused with a pyrazole moiety, which is significant for its biological activity.

Biological Activity Overview

Research into the biological activity of 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole has indicated several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anticancer Potential : In vitro assays have shown that 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole can induce apoptosis in cancer cell lines. The compound's IC50 values indicate significant cytotoxicity against specific cancer types.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in cellular models by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study conducted by [source 1] evaluated the antimicrobial efficacy of various derivatives of cyclopentapyrazoles, including 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole. The results showed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 50 µg/mL to 200 µg/mL against Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Anticancer Activity

In a series of experiments assessing the cytotoxic effects on different cancer cell lines (e.g., HeLa and MCF-7), the following IC50 values were reported:

Cell LineIC50 (µM)
HeLa10
MCF-715

These findings suggest that the compound exhibits promising anticancer activity.

Anti-inflammatory Effects

Research highlighted in [source 3] indicated that treatment with 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical study demonstrated the effectiveness of the compound against multidrug-resistant strains of bacteria. The study involved a cohort of patients with chronic infections where standard treatments had failed. Administration of the compound resulted in significant reduction in bacterial load.
  • Case Study on Cancer Treatment :
    In vitro studies using MCF-7 breast cancer cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.

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